2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide
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Overview
Description
2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE involves several steps The starting materials typically include ethyl, methylphenyl, and triazole derivativesReaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being studied for its potential therapeutic effects, including antifungal and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The sulfanyl and acetamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE include other triazole derivatives such as:
- Itraconazole
- Fluconazole
- Voriconazole
- Ravuconazole
These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C24H27N5O2S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C24H27N5O2S/c1-3-28-23(19-10-6-17(2)7-11-19)26-27-24(28)32-16-21(30)25-15-18-8-12-20(13-9-18)29-14-4-5-22(29)31/h6-13H,3-5,14-16H2,1-2H3,(H,25,30) |
InChI Key |
GCOHKKIWUKJLLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)N3CCCC3=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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